Derazantinib is an orally bioavailable, ATP-competitive, multi-kinase inhibitor. [, , , , , , ] It is classified as a Fibroblast Growth Factor Receptor (FGFR) inhibitor, demonstrating strong activity against FGFR1, FGFR2, and FGFR3 kinases. [, , , , , , ] Derazantinib plays a crucial role in scientific research, particularly in oncology, as a tool to study FGFR signaling pathways and their implications in various cancers. [, , , , , , , , , , ]
Derazantinib is derived from a series of synthetic compounds designed to inhibit the signaling pathways mediated by FGFRs. Its classification falls under targeted cancer therapies, specifically as a selective FGFR inhibitor. The development of derazantinib was prompted by the need for effective treatments for tumors harboring specific genetic alterations related to FGFR signaling pathways .
The synthesis of derazantinib involves several key steps:
Derazantinib's molecular structure can be described as follows:
The structural configuration allows derazantinib to effectively bind to the ATP-binding site of FGFRs, thus inhibiting their activity and downstream signaling pathways involved in tumor growth and proliferation .
Derazantinib participates in several chemical reactions that are crucial for its pharmacological activity:
The mechanism of action of derazantinib involves:
Derazantinib exhibits several notable physical and chemical properties:
These properties influence its formulation as an oral medication and its pharmacokinetic profile in patients .
Derazantinib's applications are primarily focused on oncology:
Derazantinib (ARQ-087) is an orally bioavailable, adenosine triphosphate (ATP)-competitive small-molecule inhibitor exhibiting a multi-kinase targeting profile. Its primary targets are the fibroblast growth factor receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3), with half-maximal inhibitory concentration (IC₅₀) values of 4.5 nM, 1.8 nM, and 4.5 nM, respectively [9]. Beyond FGFR inhibition, derazantinib demonstrates significant activity against colony-stimulating factor 1 receptor (CSF1R; IC₅₀ ≈ 10–30 nM) and vascular endothelial growth factor receptor 2 (VEGFR2; IC₅₀ ≈ 50–100 nM) [1] [6]. This broad kinase inhibition profile differentiates derazantinib from selective FGFR inhibitors (e.g., pemigatinib, infigratinib) and contributes to its unique mechanistic potential in oncology.
Table 1: Primary Kinase Targets of Derazantinib
Kinase Target | IC₅₀ (nM) | Biological Relevance |
---|---|---|
FGFR2 | 1.8 | Oncogenic driver in intrahepatic cholangiocarcinoma (iCCA) via fusions/rearrangements |
FGFR1 | 4.5 | Overexpressed in breast/gastric cancers |
FGFR3 | 4.5 | Mutated in urothelial carcinoma |
CSF1R | ~30 | Modulates tumor-associated macrophages (TAMs) in tumor microenvironment |
VEGFR2 | ~100 | Regulates tumor angiogenesis and vascular permeability |
The selectivity pattern of derazantinib was elucidated through cell-free kinase assays and cellular models. In FGFR2-fusion-driven intrahepatic cholangiocarcinoma (iCCA) cell lines (e.g., CCLP-1), derazantinib suppresses FGFR2 auto-phosphorylation and downstream signaling pathways, including mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) cascades [1] [5]. Concurrent CSF1R inhibition repolarizes tumor-associated macrophages from immunosuppressive (M2) to pro-inflammatory (M1) phenotypes, potentially enhancing immune surveillance [6]. VEGFR2 blockade contributes to anti-angiogenic effects, reducing tumor vascularization and permeability in xenograft models [7].
Derazantinib’s chemical structure ((6R)-6-(2-fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5H,6H-benzo[h]quinazolin-2-amine) features three pharmacophoric elements critical for its multi-kinase activity:
Structure-Activity Relationship (SAR) Determinants:
This SAR profile enables derazantinib to simultaneously engage FGFR2 (high affinity) and immunomodulatory kinases (CSF1R), positioning it as a dual-targeted therapeutic agent.
Derazantinib functions as a reversible ATP-competitive inhibitor, binding to the highly conserved ATP-binding cleft in the kinase domain of FGFR1–3. Crystallographic analyses reveal that derazantinib’s quinazoline core occupies the adenine pocket of FGFR2, forming:
Isoform-Specific Binding Dynamics:
Resistance Mutations and Binding Implications:Acquired resistance to FGFR inhibitors in cholangiocarcinoma frequently involves secondary mutations in the FGFR2 kinase domain. Derazantinib’s efficacy against common resistance variants differs from covalent FGFR inhibitors (e.g., futibatinib):
Table 2: Activity of Derazantinib Against FGFR2 Resistance Mutations
Mutation | Location | Effect on Derazantinib Binding | Clinical Prevalence |
---|---|---|---|
N550K | Molecular brake | Disrupts salt bridge stabilizing inactive state | 63% of mutations [4] |
V565M/F | Gatekeeper | Sterically blocks access to ATP pocket | 47% of mutations [4] |
E565A | β3-αC loop | Alters kinase domain dynamics | Rare |
C492R | P-loop cysteine | Prevents covalent binding (irrelevant to derazantinib) | <2% [4] |
Derazantinib retains partial activity against N550K mutations (IC₅₀ shift: 1.8 nM → 15 nM) but is less effective against V565M (IC₅₀ > 100 nM) [4]. This contrasts with covalent inhibitors (e.g., futibatinib), which overcome V565M but are ineffective against C492 mutations. The ATP-competitive, non-covalent mechanism allows derazantinib to inhibit signaling from C492-mutated FGFR2—a mutation that impairs kinase activity and is rarely selected under derazantinib pressure [4].
Molecular dynamics simulations indicate that derazantinib’s flexibility accommodates conformational shifts induced by FGFR2 fusion proteins (e.g., FGFR2-BICC1), explaining its clinical efficacy in fusion-positive iCCA [5].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3